4-Ethyl 2-methyl 3-amino-5-(methylsulfanyl)thiophene-2,4-dicarboxylate
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Overview
Description
3-Amino-5-methylsulfanyl-thiophene-2,4-dicarboxylic acid 4-ethyl ester 2-methyl ester is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-Amino-5-methylsulfanyl-thiophene-2,4-dicarboxylic acid 4-ethyl ester 2-methyl ester, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions can be optimized to scale up the production process while maintaining the desired chemical properties of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methylsulfanyl-thiophene-2,4-dicarboxylic acid 4-ethyl ester 2-methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be adjusted to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
3-Amino-5-methylsulfanyl-thiophene-2,4-dicarboxylic acid 4-ethyl ester 2-methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-5-methylsulfanyl-thiophene-2,4-dicarboxylic acid 4-ethyl ester 2-methyl ester involves its interaction with molecular targets and pathways in biological systems. The amino and methylsulfanyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
- 3-Amino-4-cyano-5-methylsulfanyl-thiophene-2-carboxylic acid ethyl ester
- 5-Amino-3-methylthiophene-2,4-dicarboxylic acid dimethyl ester
Uniqueness
What sets 3-Amino-5-methylsulfanyl-thiophene-2,4-dicarboxylic acid 4-ethyl ester 2-methyl ester apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both ester groups and the amino-methylsulfanyl substituents allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C10H13NO4S2 |
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Molecular Weight |
275.3 g/mol |
IUPAC Name |
4-O-ethyl 2-O-methyl 3-amino-5-methylsulfanylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C10H13NO4S2/c1-4-15-8(12)5-6(11)7(9(13)14-2)17-10(5)16-3/h4,11H2,1-3H3 |
InChI Key |
OJDSSZZEUGOGCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1N)C(=O)OC)SC |
Origin of Product |
United States |
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